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molecular formula C3F7IO3S B8478254 2-Iodohexafluoropropyl Fluorosulfate CAS No. 77570-01-5

2-Iodohexafluoropropyl Fluorosulfate

Cat. No. B8478254
M. Wt: 375.99 g/mol
InChI Key: RQZWJAQAGOXRBZ-UHFFFAOYSA-N
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Patent
US05763552

Procedure details

A 1.3-liter stainless steel shaker tube was charged a mixture of iodine monochloride (130 g, 0.80 mol) and fluorosulfonic acid (88 g, 0.88 mol). The tube was sealed and cooled, then hexafluoropropylene (144 g, 0.96 mol) was transferred into the tube. The reaction mixture was kept at 25° C. for 2 hr, at 50° C. for 2 hr, and at 80° C. for 4 hr. The product unloaded from the shaker tube was poured into ice water, and the bottom organic layer was separted, washed with water, and distilled to give 120 g of 2-iodo-hexafluoropropyl fluorosulfate (formula above, 40% yield) as a clear liquid having a boiling point of 47° C. at 50 mmHg.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]Cl.[F:3][S:4]([OH:7])(=[O:6])=[O:5].[F:8][C:9]([F:16])([F:15])[C:10]([F:14])=[C:11]([F:13])[F:12]>>[S:4]([F:3])([O:7][C:11]([F:13])([F:12])[C:10]([F:14])([I:1])[C:9]([F:16])([F:15])[F:8])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
ICl
Name
Quantity
88 g
Type
reactant
Smiles
FS(=O)(=O)O
Step Two
Name
Quantity
144 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 1.3-liter stainless steel shaker tube was charged
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
at 80° C. for 4 hr
Duration
4 h
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(OC(C(C(F)(F)F)(I)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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